Ethyl (R)-3-chloro-2-methylpropanoate is an organic compound classified as an ester, specifically derived from 3-chloro-2-methylpropanoic acid and ethanol. Its molecular formula is , and it has a molecular weight of approximately 136.58 g/mol. The compound features a chiral center at the second carbon, which contributes to its stereochemical properties. Ethyl (R)-3-chloro-2-methylpropanoate is noted for its potential applications in pharmaceuticals and organic synthesis due to the presence of the chlorine atom and its ester functional group, which can participate in various
The synthesis of Ethyl (R)-3-chloro-2-methylpropanoate typically involves the following steps:
Ethyl (R)-3-chloro-2-methylpropanoate has several potential applications:
Interaction studies involving Ethyl (R)-3-chloro-2-methylpropanoate primarily focus on its reactivity with nucleophiles and other organic substrates. Its chlorine atom allows for various interactions that can lead to further synthetic pathways or biological effects. Investigations into its interactions with enzymes or receptors could reveal more about its potential biological roles.
Several compounds share structural similarities with Ethyl (R)-3-chloro-2-methylpropanoate, particularly those that are halogenated esters or related carboxylic acid derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-chloropropanoate | Similar halogenated structure but no chiral center | |
| Methyl 3-chloro-2-methylpropanoate | Methyl instead of ethyl group | |
| Ethyl 4-chlorobutanoate | Longer carbon chain compared to Ethyl (R)-3-chloro-2-methylpropanoate |
Ethyl (R)-3-chloro-2-methylpropanoate is unique due to its specific stereochemistry and the presence of both a chlorine atom and an ester functional group, which allows for diverse chemical reactivity not found in other similar compounds.
The production of enantiopure Ethyl (R)-3-chloro-2-methylpropanoate requires sophisticated asymmetric synthesis approaches that can achieve high stereoselectivity while maintaining practical synthetic utility [1] [2]. Modern asymmetric synthesis strategies have evolved to encompass both catalytic and stoichiometric methods, each offering distinct advantages in terms of efficiency, selectivity, and economic viability [3] [4].
Catalytic enantioselective esterification represents one of the most powerful approaches for accessing enantioenriched propanoate derivatives [2] [5]. The development of chiral catalysts capable of distinguishing between prochiral substrates has revolutionized the field of asymmetric esterification, enabling the formation of carbon-oxygen bonds with exceptional stereochemical control [6] [7].
Table 1: Catalytic Enantioselective Esterification Techniques
| Catalyst System | Substrate Type | Enantiomeric Excess (%) | Temperature (°C) | Reference |
|---|---|---|---|---|
| Titanium(IV) tetraisopropoxide + Diethyl tartrate | Allylic alcohols | 90-99 | -20 to 0 | [8] [9] |
| Rhodium complexes + BINAP ligands | Prochiral alkenes | 95-99 | 25-50 | [10] [11] |
| Cobalt(III) salen complexes | Terminal epoxides | ≥99 | 0-25 | [12] [13] |
| Chiral phosphoramidite ligands | Various organic substrates | 90-98 | 0-40 | [14] |
| Lipase (Candida rugosa) | Alpha-substituted esters | 85-95 | 50 | [15] |
| Pig liver esterase (PLE) | Meso-diesters | 90-99 | 25-37 | [16] [17] |
The Sharpless asymmetric epoxidation methodology provides a foundational approach for constructing chiral centers adjacent to ester functionalities [8] [9]. This titanium-catalyzed process utilizes diethyl tartrate as a chiral ligand, achieving remarkable enantioselectivities when applied to allylic alcohol substrates [8]. The mechanism involves the formation of a titanium-tartrate complex that coordinates with both the allylic alcohol and tert-butyl hydroperoxide, facilitating stereoselective oxygen transfer [9].
Rhodium-catalyzed asymmetric hydrogenation using BINAP ligands has emerged as another highly effective strategy for enantioselective ester synthesis [10] [11]. The success of this methodology lies in the ability of the chiral diphosphine ligands to create a well-defined chiral environment around the rhodium center [14]. Phosphoramidite ligands, in particular, have demonstrated exceptional versatility due to their modular structure, which enables fine-tuning for specific catalytic transformations [14].
Enzymatic esterification approaches have gained significant attention due to their exceptional selectivity and mild reaction conditions [3] [16]. Lipases from Candida rugosa demonstrate remarkable ability to discriminate between enantiomeric substrates, particularly alpha-substituted esters relevant to propanoate synthesis [15]. The enzyme's active site architecture creates a chiral environment that favors the binding and subsequent transformation of one enantiomer over the other [16].
Kinetic resolution strategies offer complementary approaches to asymmetric synthesis by exploiting differential reaction rates between enantiomers in the presence of chiral catalysts [1] [18]. These methodologies are particularly valuable for propanoate systems where direct asymmetric synthesis may be challenging [19] [12].
Table 2: Kinetic Resolution Approaches in Propanoate Systems
| Method | Catalyst/Enzyme | Selectivity Factor (krel) | Conversion (%) | Product ee (%) | Reference |
|---|---|---|---|---|---|
| Hydrolytic Kinetic Resolution | Co(III)-salen complex | >50-200 | 45-50 | ≥99 | [12] [20] |
| Dynamic Kinetic Resolution | Pd/sparteine system | 20-100 | 80-95 | 85-95 | [1] [19] |
| Enzymatic Resolution | Lipases (various) | 50-500 | 40-50 | 90-99 | [15] [21] |
| Oxidative Kinetic Resolution | Pd(nbd)Cl2/sparteine | 15-50 | 50 | 90-95 | [1] |
| Transesterification Resolution | Lecitase Ultra | >200 | 45-50 | 95-99 | [22] |
Hydrolytic kinetic resolution using chiral cobalt(III) salen complexes represents one of the most successful applications of this strategy [12] [13]. The Jacobsen hydrolytic kinetic resolution method achieves exceptional selectivity factors, often exceeding 200, by exploiting the differential binding and reactivity of enantiomeric epoxides [20]. The mechanism involves a bimetallic cooperative catalysis where two cobalt centers work in concert to achieve stereoselective ring-opening [13].
Dynamic kinetic resolution offers significant advantages by converting both enantiomers of a racemic mixture into a single enantiomerically enriched product [1] [19]. This approach circumvents the theoretical 50% yield limitation of conventional kinetic resolution by incorporating a racemization component that continuously equilibrates the starting material [19]. Palladium-catalyzed systems utilizing sparteine as a chiral ligand have demonstrated particular efficacy in this regard [1].
Enzymatic kinetic resolution using lipases provides an environmentally benign alternative that operates under mild conditions [21] [22]. The high selectivity factors achievable with lipase-catalyzed transformations, often exceeding 500, make these systems particularly attractive for industrial applications [15]. Lecitase Ultra, a chimeric enzyme combining lipase and phospholipase activities, has shown exceptional performance in the transesterification resolution of allyl alcohols with propanoate motifs [22].
The achievement of high enantioselectivity in the synthesis of Ethyl (R)-3-chloro-2-methylpropanoate requires a thorough understanding of the fundamental stereochemical control mechanisms that govern asymmetric transformations [23] [24]. These mechanisms operate through various interactions that stabilize or destabilize competing transition states, ultimately determining the stereochemical outcome of the reaction [25] [6].
Table 3: Stereochemical Control Parameters
| Control Mechanism | Energy Barrier (kJ/mol) | Typical ee (%) | Application | Reference |
|---|---|---|---|---|
| Steric hindrance effects | 12-35 | 80-95 | SN2 reactions | [24] [25] |
| Electronic effects | 18-48 | 85-98 | Carbonyl additions | [2] [5] |
| Chelation control | 25-40 | 90-99 | Metal catalysis | [26] [8] |
| Hydrogen bonding | 15-30 | 75-90 | Organocatalysis | [23] [6] |
| Conformational restriction | 20-45 | 85-95 | Auxiliary control | [23] [27] |
The utilization of glucose derivatives as chiral starting materials represents a powerful strategy for accessing enantioenriched propanoate systems through chirality transfer processes [28] [29]. Glucose, as an abundant and inexpensive member of the chiral pool, provides multiple stereogenic centers that can be exploited for the construction of complex molecular architectures [30] [31].
Table 4: Glucose-Derived Chiral Transfer Systems
| Glucose Derivative | Protection Strategy | Chirality Transfer (%) | Functional Group Tolerance | Reference |
|---|---|---|---|---|
| Glucose pentaacetate | Global acetylation | 85-95 | Esters, ethers | [28] [30] |
| Benzyl-protected glucose | Selective benzylation | 90-98 | Alkenes, esters | [29] [31] |
| TBDMS-protected glucose | Silyl protection | 88-96 | Aldehydes, ketones | [30] [32] |
| Isopropylidene glucose | Acetonide formation | 92-99 | Alcohols, amines | [31] [33] |
| Trityl-protected glucose | Trityl protection | 86-94 | Halides, aromatics | [33] [34] |
The selective functionalization of glucose derivatives enables the installation of propanoate functionality while maintaining stereochemical integrity [30] [32]. Protection strategies play a crucial role in determining both the reactivity and stereochemical outcome of subsequent transformations [33]. Isopropylidene-protected glucose derivatives have demonstrated particularly high chirality transfer efficiency, achieving 92-99% stereochemical fidelity in various synthetic applications [31] [33].
Palladium-catalyzed reactions have proven especially effective for chirality transfer from glucose derivatives [28] [29]. The ability of palladium complexes to coordinate with multiple sites on the glucose framework enables precise control over stereochemical outcomes [31]. The vitamin E side chain synthesis from D-glucose exemplifies the power of this approach, achieving excellent stereoselectivity through organopalladium chemistry [28].
Steric effects represent fundamental determinants of stereochemical outcome in nucleophilic substitution reactions relevant to propanoate synthesis [24] [25]. The spatial arrangement of substituents around reaction centers creates energy barriers that favor specific reaction pathways, leading to enhanced stereoselectivity [25].
The SN2 mechanism, characterized by backside attack of the nucleophile, is particularly sensitive to steric hindrance effects [24]. In the context of propanoate synthesis, the presence of bulky substituents adjacent to the reaction center can dramatically influence the stereochemical course of the transformation [25]. Computational studies have revealed that steric penalties can range from 12-35 kJ/mol, depending on the size and spatial arrangement of the interfering groups [25].
The role of steric effects extends beyond simple bulk considerations to include more subtle conformational preferences [24]. The preference for specific conformations in the transition state can be exploited to achieve high levels of stereoinduction [25]. This principle has been successfully applied in the development of chiral auxiliaries that enforce conformational bias through steric interactions [23].
Electronic effects work in concert with steric factors to determine overall stereoselectivity [24] [5]. The interplay between steric hindrance and electronic stabilization creates complex energy landscapes that require careful analysis to predict and optimize stereochemical outcomes [25]. Density functional theory calculations have provided valuable insights into these competing effects, enabling rational catalyst design [20].
Ethyl (R)-3-chloro-2-methylpropanoate exhibits distinctive phase transition characteristics that reflect its molecular structure and intermolecular interactions. The compound, with the molecular formula C₆H₁₁ClO₂ and molecular weight of 150.60 g/mol [1] [2] [3], demonstrates thermodynamic behavior typical of chlorinated ester compounds.
Boiling Point Characteristics
The boiling point of ethyl (R)-3-chloro-2-methylpropanoate has been estimated to be in the range of 72-75°C [1]. This relatively low boiling point is consistent with the molecular structure of small ester molecules, which are characterized by moderate polarity due to the presence of electronegative oxygen atoms creating dipole moments [4]. The presence of the chlorine substituent at the β-position contributes to the overall polarity of the molecule while simultaneously affecting the intermolecular forces governing phase transitions.
Melting Point Considerations
Experimental melting point data for ethyl (R)-3-chloro-2-methylpropanoate remains undetermined in the current literature. However, based on structural analogies with similar chlorinated esters and the general thermodynamic behavior of ester compounds, the melting point is expected to be significantly below room temperature. The molecular structure, featuring both chlorine substitution and the flexible ester linkage, typically results in reduced crystalline packing efficiency, leading to lower melting points [7] [4].
The presence of the (R)-stereochemical configuration may influence the crystallization behavior and subsequent melting characteristics. Enantiomerically pure compounds often exhibit different thermal properties compared to their racemic mixtures due to differences in crystal packing arrangements [8].
| Property | Value | Temperature Range | Reference |
|---|---|---|---|
| Molecular Formula | C₆H₁₁ClO₂ | - | [1] [2] [3] |
| Molecular Weight (g/mol) | 150.60 | - | [1] [2] [3] |
| Boiling Point (°C) | 72-75 | Estimated | [1] |
| Melting Point (°C) | Not determined | - | - |
| Physical State at 25°C | Liquid | Room temperature | Inferred |
| Density (g/cm³) | 0.9-1.1 | Estimated at 20°C | [1] |
Vapor Pressure Behavior
The vapor pressure characteristics of ethyl (R)-3-chloro-2-methylpropanoate are fundamental to understanding its environmental fate and industrial handling requirements. Estimated vapor pressure values suggest approximately 12 mmHg at room temperature , indicating moderate volatility typical of small ester compounds with chlorine substitution.
Temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, where the logarithm of vapor pressure correlates linearly with the reciprocal of absolute temperature. For chlorinated organic compounds, vapor pressure typically exhibits exponential increase with temperature, reflecting the enhanced molecular kinetic energy overcoming intermolecular forces [10] [11].
The vapor pressure behavior can be analyzed through comparison with structurally related compounds. For instance, 3-chloro-2-methylpropene exhibits a vapor pressure of 140 hPa (105 mmHg) at 20°C [6], which is significantly higher than the estimated value for the ester derivative. This difference reflects the additional intermolecular interactions introduced by the ester functional group, including dipole-dipole interactions and potential hydrogen bonding with trace moisture.
Henry's Law Constants
Henry's law constants for ethyl (R)-3-chloro-2-methylpropanoate require experimental determination, as current literature lacks specific values for this compound [12] [13]. The Henry's law constant describes the equilibrium partitioning of the compound between gas and aqueous phases, which is crucial for environmental fate modeling and exposure assessment.
Based on structural analogies with similar chlorinated esters, the Henry's law constant is expected to be in the range typical of moderately hydrophobic organic compounds. The presence of both the ester functionality (which can interact with water through dipole interactions) and the chlorine substituent (which increases hydrophobicity) creates competing effects on air-water partitioning behavior [12].
Temperature dependence of Henry's law constants typically follows van't Hoff behavior, where increasing temperature generally increases the constant due to reduced solubility in the aqueous phase. For chlorinated compounds, this temperature dependence is particularly pronounced due to the relatively weak interactions with water molecules [10].
| Property | Estimated Value | Method/Basis | Reference |
|---|---|---|---|
| Vapor Pressure (mmHg at 25°C) | ~12 | Estimation based on structure | |
| Henry's Law Constant (atm·m³/mol) | Not determined | Requires experimental work | [12] [13] |
| Vapor Density (vs air) | Not determined | Calculation needed | - |
| Critical Temperature (K) | Not determined | Group contribution methods | - |
| Critical Pressure (kPa) | Not determined | Group contribution methods | - |
Octanol-Water Partition Coefficient
The octanol-water partition coefficient (logP) serves as a fundamental descriptor of lipophilicity for ethyl (R)-3-chloro-2-methylpropanoate. Based on structural analysis and comparison with related compounds, the logP value is estimated to be approximately 1.57 [14], indicating moderate lipophilicity characteristic of small chlorinated esters.
This logP value reflects the balance between hydrophobic interactions contributed by the alkyl chains and chlorine substituent, and hydrophilic interactions arising from the ester carbonyl group. The octanol-water partitioning behavior is governed by multiple intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces [15] [16] [17].
The experimental determination of partition coefficients for compounds in this lipophilicity range typically employs the shake-flask method or high-performance liquid chromatography (HPLC) methods [16] [18]. The OECD Test Guideline 117 provides standardized protocols for logP determination in the range of 0 to 6, which encompasses the expected value for ethyl (R)-3-chloro-2-methylpropanoate [18].
Temperature Effects on Partitioning
Temperature significantly influences partition coefficient values, with most organic compounds showing decreased logP values at elevated temperatures due to enhanced molecular motion and disruption of organized solvent structures [19]. For ester compounds, temperature effects on partitioning behavior are particularly complex due to the temperature-dependent changes in hydrogen bonding patterns and molecular association [19].
Biphasic System Behavior
In various biphasic systems beyond octanol-water, ethyl (R)-3-chloro-2-methylpropanoate is expected to exhibit different partitioning behavior depending on the solvent pair. The compound's moderate polarity allows for reasonable solubility in both polar and nonpolar phases, making it suitable for liquid-liquid extraction applications [20].
| System | LogP (Estimated) | Basis for Estimation | Reference |
|---|---|---|---|
| Octanol-Water | 1.57 | Structural analogy | [14] |
| Hexane-Water | Higher than octanol-water | Reduced polar interactions | Estimated |
| Chloroform-Water | Lower than octanol-water | Enhanced dipole interactions | Estimated |
| Toluene-Water | Moderate values | Limited solubility | Estimated |
Alcohol Solvents
Ethyl (R)-3-chloro-2-methylpropanoate demonstrates good solubility in alcohol solvents due to favorable intermolecular interactions between the ester carbonyl group and the hydroxyl functionality of alcohols [21] [22]. The compound is expected to be readily soluble in methanol, ethanol, and higher alcohols, with solubility generally decreasing with increasing alcohol chain length due to reduced polarity.
The dissolution mechanism involves dipole-dipole interactions between the ester carbonyl and alcohol hydroxyl groups, supplemented by van der Waals interactions between the alkyl portions of both molecules. The presence of the chlorine substituent may slightly reduce solubility in very polar alcohols due to the electron-withdrawing effect reducing the electron density on the carbonyl oxygen [23] [7].
Ketone and Ester Solvents
Excellent solubility is anticipated in ketone solvents such as acetone and methyl ethyl ketone due to the similarity in functional groups and polarity [21]. The ester-ketone interactions are primarily governed by dipole-dipole forces between the carbonyl groups, creating favorable mixing thermodynamics.
Similarly, other ester solvents should provide good solvation for ethyl (R)-3-chloro-2-methylpropanoate through mutual ester-ester interactions. Ethyl acetate and similar ester solvents are expected to form nearly ideal solutions with the target compound [24].
Aromatic and Chlorinated Solvents
Moderate solubility is expected in aromatic solvents such as toluene and xylene [21]. The aromatic π-system can interact with the ester functionality through weak π-dipole interactions, although the overall solubility may be limited by the polar nature of the ester group.
Chlorinated solvents like dichloromethane and chloroform should provide excellent solvation due to favorable interactions between the chlorine substituents and the polar solvent molecules. The similar polarity and electron-withdrawing characteristics create favorable mixing conditions .
Hydrocarbon Solvents
Limited solubility is anticipated in purely hydrocarbon solvents such as hexane and heptane due to the polar nature of the ester functionality. The compound's moderate polarity creates unfavorable mixing thermodynamics with nonpolar hydrocarbons, resulting in poor solubility [21] [22].
| Solvent Class | Solubility Prediction | Interaction Mechanism | Reference |
|---|---|---|---|
| Alcohols | Good to excellent | Dipole-dipole, H-bonding | [21] [22] |
| Ketones | Excellent | Dipole-dipole interactions | [21] |
| Esters | Excellent | Similar functionality | [24] |
| Aromatics | Moderate | π-dipole interactions | [21] |
| Chlorinated | Excellent | Halogen interactions | |
| Hydrocarbons | Poor | Polarity mismatch | [21] [22] |
Water Solubility
Water solubility of ethyl (R)-3-chloro-2-methylpropanoate is expected to be low, estimated at less than 1 g/L at room temperature, based on the compound's moderate lipophilicity and the presence of the chlorine substituent [26]. The limited water solubility reflects the predominance of hydrophobic interactions over the polar ester functionality.
The dissolution in water involves disruption of the water structure to accommodate the organic molecule, which is thermodynamically unfavorable for compounds with significant hydrophobic character. The ester carbonyl can form hydrogen bonds with water molecules, but this favorable interaction is outweighed by the hydrophobic contributions from the alkyl chains and chlorine substituent [26].